(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

Descripción general

Descripción

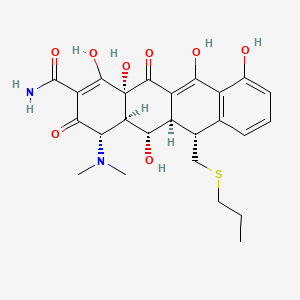

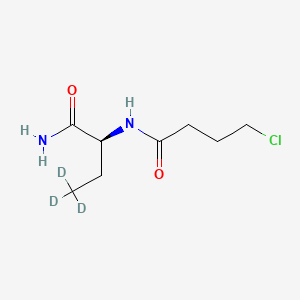

The compound is a derivative of amino acids, specifically an alanine derivative . It contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis : This compound has been utilized in the selective formation of unsaturated esters or cascade reactions in alkyne methoxycarbonylation catalyzed by palladium complexes. This process demonstrates high activity and regioselectivity, highlighting its potential in organic synthesis (Magro et al., 2010).

Biological Evaluation for Medical Imaging : In another study, derivatives of 2-amino-3-phenylpropanoic acid, closely related to the mentioned compound, were synthesized and evaluated for their applicability in detecting malignant fibrosarcoma using PET imaging. This research underscores its significance in medical diagnostics (Qi Chuan-min, 2010).

Fluorescence Sensing and Material Science : The compound has been incorporated into coumarin–triazole based probes, which are used as turn-off fluorescence sensors with high sensitivity for iron (III) ions. This application is crucial in the development of selective and sensitive sensors for metal ion detection (Joshi et al., 2015).

Antibacterial Activity : Research has also shown its use in the synthesis of derivatives targeting Mycobacterium tuberculosis, indicating its potential in developing new antibacterial agents (Pinheiro et al., 2007).

Synthetic Applications in Pharmacology : It plays a role in the chemoenzymatic synthesis of the C-13 side chain of important pharmaceuticals like paclitaxel (Taxol) and docetaxel (Taxotere), highlighting its importance in drug synthesis (Hamamoto et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDOSGINLYWIK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858305 | |

| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |

CAS RN |

32975-59-0 | |

| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)